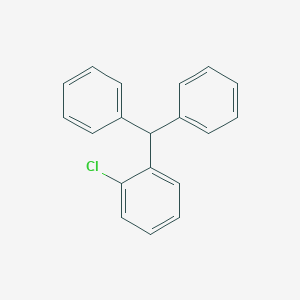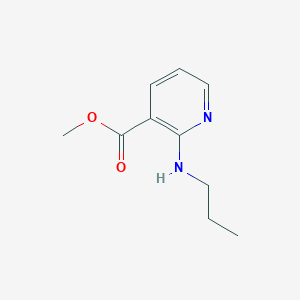
Methyl 2-(propylamino)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(propylamino)pyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique properties and is widely used in the synthesis of various drugs and pharmaceuticals. In
Mecanismo De Acción
The mechanism of action of Methyl 2-(propylamino)pyridine-3-carboxylate involves the inhibition of various enzymes, including proteases and kinases. The compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This, in turn, leads to the inhibition of various cellular processes, including cell proliferation and inflammation.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-(propylamino)pyridine-3-carboxylate has been shown to exhibit significant biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes, which play a crucial role in the development of various diseases. It has also been shown to exhibit significant antiviral, anti-inflammatory, and anticancer activities. In addition, the compound has been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(propylamino)pyridine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is typically high. The compound is also stable and can be stored for extended periods without significant degradation. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Methyl 2-(propylamino)pyridine-3-carboxylate in scientific research. One potential area of research is the development of new drugs and pharmaceuticals based on the compound's unique properties. Another area of research is the study of the compound's mechanism of action, which could lead to the discovery of new targets for drug development. Additionally, the compound's neuroprotective effects make it a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the compound's antiviral activity makes it a potential candidate for the development of new antiviral drugs.
Métodos De Síntesis
The synthesis of Methyl 2-(propylamino)pyridine-3-carboxylate involves the reaction of 3-pyridinecarboxylic acid with propylamine in the presence of methanol. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is typically high, and the purity can be further increased by using different purification techniques.
Aplicaciones Científicas De Investigación
Methyl 2-(propylamino)pyridine-3-carboxylate has been extensively studied for its potential use in medicinal chemistry and pharmacology. It has been found to exhibit significant antiviral, anti-inflammatory, and anticancer activities. The compound has also been shown to inhibit the activity of various enzymes, including proteases and kinases, which play a crucial role in the development of various diseases.
Propiedades
Número CAS |
157276-72-7 |
|---|---|
Nombre del producto |
Methyl 2-(propylamino)pyridine-3-carboxylate |
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl 2-(propylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h4-5,7H,3,6H2,1-2H3,(H,11,12) |
Clave InChI |
IPXKYULAQRBKMV-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C=CC=N1)C(=O)OC |
SMILES canónico |
CCCNC1=C(C=CC=N1)C(=O)OC |
Sinónimos |
3-Pyridinecarboxylicacid,2-(propylamino)-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



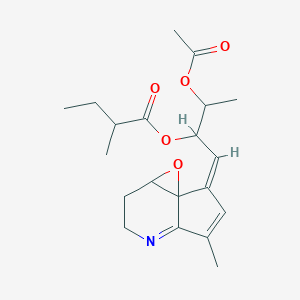
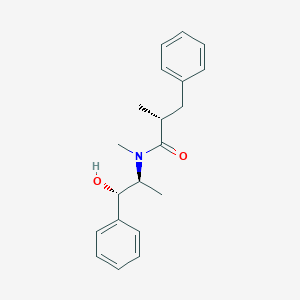
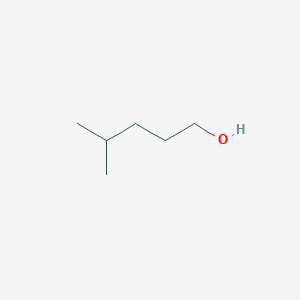
![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)

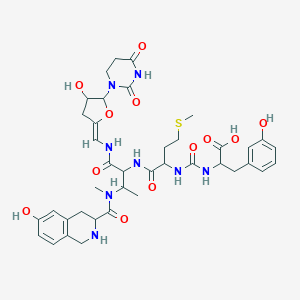
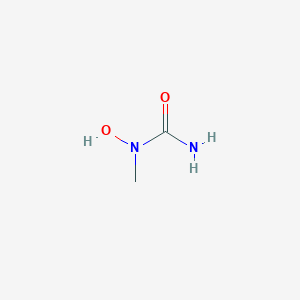
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)

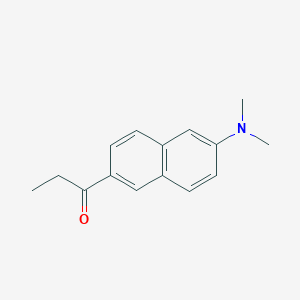
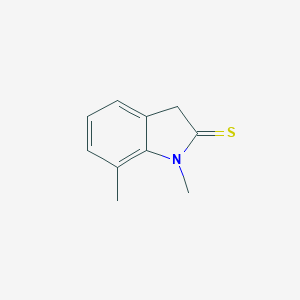
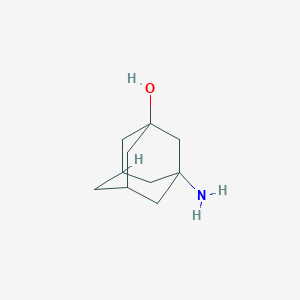
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
